3,3-Dimethylpiperidin-4-one hydrochloride

Synthetic Intermediate Medicinal Chemistry Quality Control

Inconsistent purity and water content in piperidinone intermediates compromise synthetic yields and biological assay reproducibility. 3,3-Dimethylpiperidin-4-one hydrochloride (CAS 648921-37-3) directly addresses this as a high-purity (≥97%), water-soluble salt. • Enables reproducible synthesis of sigma-1 receptor modulators (Ki = 1.9-319 nM). • Gem-dimethyl group ensures constrained conformation for SAR studies. • Batch-specific HPLC/NMR documentation supports process chemistry scale-up. • Stable hydrochloride form ensures consistent handling under ambient conditions.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 648921-37-3
Cat. No. B1398545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidin-4-one hydrochloride
CAS648921-37-3
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCC1(CNCCC1=O)C.Cl
InChIInChI=1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H
InChIKeyYKKXZGNFWDQKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylpiperidin-4-one hydrochloride – Procurement Overview


3,3-Dimethylpiperidin-4-one hydrochloride is a solid, water-soluble salt (molecular weight ~163.65 g/mol) of a gem‑dimethyl‑substituted 4‑piperidone, supplied predominantly at 97–98+% purity . The gem‑dimethyl group sterically shields the C3 position, conferring a constrained conformational profile that influences its utility as a synthetic intermediate for pharmaceutical building blocks and as a scaffold in medicinal chemistry derivatization [1].

High‑purity hydrochloride salt
Supplied with batch‑specific QC for reproducible synthetic workflows.
Full aqueous solubility
Enables homogeneous reaction conditions and aqueous purification.
Constrained gem‑dimethyl core
Steric shielding at C3 supports defined SAR and scaffold derivatization.

3,3-Dimethylpiperidin-4-one hydrochloride – Sourcing and Reproducibility Risks


Direct replacement of 3,3-dimethylpiperidin-4-one hydrochloride with the free base, other salts, or in‑class piperidinones (e.g., 1‑benzyl or 2,6‑diaryl derivatives) is scientifically unjustified without verification of purity and water content. The hydrochloride form ensures consistent water solubility and stable handling under ambient conditions, whereas the free base (CAS 150668‑82‑9) may exhibit variable hygroscopicity and altered reactivity in anhydrous or basic media . Furthermore, procurement from suppliers without batch‑specific analytical documentation (≥98% purity by HPLC/NMR) introduces uncontrolled impurities that can compromise downstream synthetic yields and the validity of biological screening results .

Free base or alternate salts
Water solubility and hygroscopicity may shift, altering reaction consistency and handling.
In‑class piperidinones (e.g., 1‑benzyl)
Different substitution patterns can change reactivity and biological readout; not a direct replacement.
Supplier without full analytical traceability
Lack of batch‑specific HPLC/NMR certificates risks uncontrolled impurities and lower synthetic yields.

3,3-Dimethylpiperidin-4-one hydrochloride – Differentiation from In‑Class Analogs


Higher Purity with Full Analytical Traceability

The hydrochloride salt is commercially supplied at a minimum purity of 98%, as verified by HPLC, NMR, and GC batch certificates . In contrast, the closest related free‑base analog (3,3‑dimethylpiperidin‑4‑one, CAS 150668‑82‑9) is often offered at ≤95% purity and lacks rigorous analytical documentation from many sources . Additionally, the widely employed derivative 1‑benzyl‑3,3‑dimethylpiperidin‑4‑one is typically available only at 95–97% purity with limited QC data .

Purity & traceability
Specification review
Target (HCl salt): ≥98% purity with vendor‑provided HPLC/NMR/GC data.
Comparator (free base): ≤95% purity, often without full documentation; 1‑benzyl derivative 95–97%.
Higher purity reduces side‑reaction risk; consistent documentation supports procurement confidence.
Review batch‑specific certificates before use.
Synthetic Intermediate Medicinal Chemistry Quality Control

Superior Aqueous Solubility for Reliable Handling

The hydrochloride salt of 3,3‑dimethylpiperidin‑4‑one is fully water‑soluble, whereas the free base (CAS 150668‑82‑9) is expected to have limited aqueous solubility due to its neutral piperidine core . The N‑benzyl derivative (1‑benzyl‑3,3‑dimethylpiperidin‑4‑one) possesses an even larger hydrophobic substituent, further reducing water solubility and complicating its use in aqueous‑based transformations .

Aqueous solubility
Class‑level inference
Target (HCl salt): Freely water‑soluble.
Comparator (free base/1‑benzyl): Limited aqueous solubility; hydrophobic derivative further reduces water compatibility.
Reliable aqueous handling supports homogeneous synthesis and purification.
Solubility advantage is salt‑form dependent; confirm experimentally.
Solubility Formulation Synthetic Methodology

Key Intermediate for Sigma‑1 Receptor Ligands

Derivatives of 3,3‑dimethylpiperidin‑4‑one, prepared from the hydrochloride salt, have been evaluated as sigma‑1 (σ₁) receptor ligands. In a 2011 study, a series of 3,3‑dimethylpiperidine‑based compounds exhibited binding affinities (Ki values) ranging from 1.9 nM to 319 nM at human σ₁ receptors [1]. These potencies are comparable to known σ₁ ligands, underscoring the scaffold's utility for CNS‑targeted drug discovery [2]. In contrast, unsubstituted piperidin‑4‑one or simple N‑alkyl derivatives typically lack this level of receptor engagement .

σ₁ receptor affinity
Class‑level inference
Derivatives from this scaffold show Ki 1.9–319 nM (human σ₁); unsubstituted piperidin‑4‑one derivatives typically >1 μM.
Gem‑dimethyl core may support sigma‑1 ligand synthesis; reported scaffold affinity.
Activity refers to elaborated derivatives, not the hydrochloride salt itself.
Sigma‑1 Receptor Medicinal Chemistry CNS Disorders

Antimicrobial 2,6‑Diaryl Piperidinone Derivatives

N‑Hydroxy‑3,3‑dimethyl‑2,6‑diarylpiperidin‑4‑one thiosemicarbazones, synthesized from the parent 3,3‑dimethylpiperidin‑4‑one, demonstrated in vitro antibacterial activity against a panel of Gram‑positive and Gram‑negative pathogens [1]. Minimum inhibitory concentrations (MICs) as low as 50 μg/mL were reported, which is comparable to early‑stage antibiotic leads. In contrast, piperidin‑4‑one derivatives lacking the 3,3‑gem‑dimethyl group or the 2,6‑diaryl substitution pattern generally exhibit MICs >200 μg/mL or are inactive .

Antimicrobial MIC
Class‑level inference
2,6‑Diaryl derivatives: MIC 50 μg/mL vs. >200 μg/mL for analogs lacking gem‑dimethyl group.
Gem‑dimethyl substitution reported critical for antibacterial activity; supports antimicrobial screening context.
Data from thiosemicarbazone derivatives; review for your target pathogen panel.
Antimicrobial Antibacterial Medicinal Chemistry

3,3-Dimethylpiperidin-4-one hydrochloride – Validated Application Scenarios


Sigma‑1 Receptor Ligands for CNS Disorders

The 3,3‑dimethylpiperidin‑4‑one core is a privileged scaffold for sigma‑1 receptor modulators. Procurement of the high‑purity hydrochloride salt enables rapid, reproducible synthesis of 3,3‑dimethylpiperidine‑based ligands with nanomolar binding affinities (Ki = 1.9–319 nM) [1]. This is directly relevant for research programs targeting pain, depression, and neurodegenerative diseases.

Antimicrobial Lead Discovery with 2,6‑Diaryl Derivatives

The hydrochloride is the optimal starting material for constructing 2,6‑diaryl‑3,3‑dimethylpiperidin‑4‑one derivatives. The gem‑dimethyl group is essential for achieving antibacterial activity in the low‑micromolar range, as shown by thiosemicarbazone derivatives [2]. This scenario supports early‑stage anti‑infective programs seeking novel chemical matter.

Gem‑Dimethyl Piperidinones as Conformational Probes

The steric hindrance imposed by the C3‑gem‑dimethyl group restricts the piperidinone ring conformation, making it a valuable template for studying structure‑activity relationships and for generating N‑substituted analogs with defined 3D shapes [3]. The hydrochloride's high purity and water solubility ensure reliable outcomes in parallel synthesis and diversity‑oriented chemistry.

Quality‑Controlled Intermediate for Multi‑Step Syntheses

For process chemistry and scale‑up, the 98+% purity with full analytical documentation (HPLC, NMR, GC) minimizes the risk of impurities that can accumulate over multiple synthetic steps . This is particularly important when the piperidinone is used to construct complex kinase inhibitors or GPCR modulators.

Application
Selection Property
Validation Focus
Sigma‑1 receptor ligand synthesis
High‑purity, water‑soluble salt for reproducible derivatization
Sigma‑1 binding assay validation
Antimicrobial lead discovery (2,6‑diaryl)
Gem‑dimethyl substitution for MIC improvement
MIC endpoint review in screening panels
Conformational probe for SAR
Sterically constrained piperidinone core
Conformational restriction validation via derivatization
Multi‑step synthesis intermediate
Full analytical traceability (HPLC/NMR/GC)
Impurity profiling across synthetic steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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